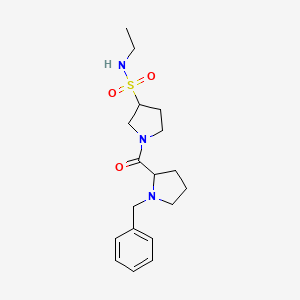
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide typically involves multiple steps. One common route starts with the preparation of 1-benzylpyrrolidine-2-carbonyl chloride, which is then reacted with N-ethylpyrrolidine-3-sulfonamide under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The pathways involved can include signal transduction pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-benzylpyrrolidine-2-carbonyl chloride
- N-ethylpyrrolidine-3-sulfonamide
- 1-(1-benzylpyrrolidine-2-carbonyl)-N-methylpyrrolidine-3-sulfonamide
Uniqueness
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(1-benzylpyrrolidine-2-carbonyl)-N-ethylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-2-19-25(23,24)16-10-12-21(14-16)18(22)17-9-6-11-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,16-17,19H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHJTVKFPAHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)C2CCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one](/img/structure/B7058271.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7058287.png)
![2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7058290.png)
![3,3-difluoro-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7058296.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanesulfonamide](/img/structure/B7058303.png)
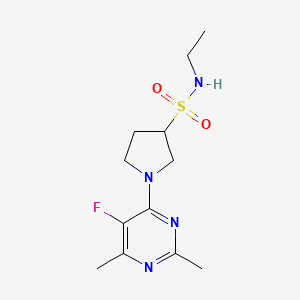
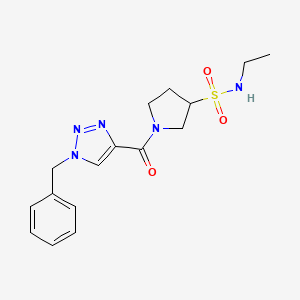
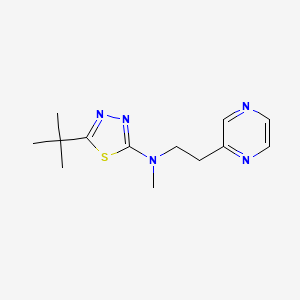
![5-Bromo-4-methoxy-2-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7058318.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7058319.png)
![3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7058320.png)
![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7058325.png)
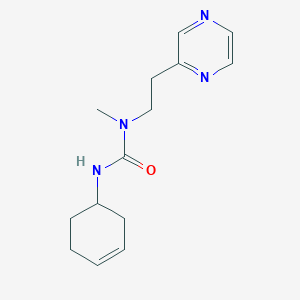
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7058370.png)
